1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-
CAS No.: 630407-66-8
Cat. No.: VC3849670
Molecular Formula: C25H26ClNO4S
Molecular Weight: 472.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 630407-66-8 |
|---|---|
| Molecular Formula | C25H26ClNO4S |
| Molecular Weight | 472.0 g/mol |
| IUPAC Name | 7-[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl-8-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
| Standard InChI | InChI=1S/C25H26ClNO4S/c1-27-13-11-19-15-24(30-2)25(16-20(19)12-14-27)32(28,29)23-9-7-22(8-10-23)31-17-18-3-5-21(26)6-4-18/h3-10,15-16H,11-14,17H2,1-2H3 |
| Standard InChI Key | HIBWHHQXUSKNOV-UHFFFAOYSA-N |
| SMILES | CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC |
| Canonical SMILES | CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-3-benzazepine scaffold, a seven-membered ring system fused to a benzene ring. Key substituents include:
-
A 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl] group, introducing sulfonamide and aryl ether functionalities.
-
8-methoxy and 3-methyl groups modulating electronic and steric properties.
-
A 2,3,4,5-tetrahydro configuration, reducing ring strain and enhancing conformational flexibility .
The molecular formula is C29H30ClNO8S, with a molecular weight of 588.1 g/mol. The presence of polar sulfonyl and methoxy groups suggests moderate solubility in organic solvents, while the chlorophenyl moiety enhances lipophilicity, potentially influencing blood-brain barrier permeability .
Spectroscopic Characterization
While specific spectral data for this compound remains unpublished, analogous benzazepines exhibit characteristic features:
-
NMR: δ 7.2–7.8 ppm (aromatic protons), δ 3.2–4.1 ppm (methoxy and methylene groups) .
-
IR: Stretching vibrations at 1150–1250 cm⁻¹ (sulfonyl S=O) and 1050–1100 cm⁻¹ (C-O-C ether) .
Synthesis and Optimization Strategies
Key Synthetic Routes
Synthesis typically involves multi-step sequences combining:
-
Ring Formation: Cyclization of substituted phenethylamines via Pictet-Spengler or Bischler-Napieralski reactions .
-
Sulfonylation: Introduction of the sulfonyl group using 4-[(4-chlorophenyl)methoxy]benzenesulfonyl chloride under basic conditions.
-
O-Methylation: Methoxy group installation via Williamson ether synthesis or nucleophilic substitution .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzazepine Core | Iridium-catalyzed asymmetric hydrogenation | 65–78 | |
| Sulfonylation | DCM, Et₃N, 0°C → RT, 12 h | 82 | |
| O-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 91 |
Challenges in Scalability
-
Stereochemical Control: The tetrahydro configuration requires chiral catalysts (e.g., Ir-(S)-Segphos) to achieve enantiomeric excess >90%.
-
Sulfonyl Group Stability: Decomposition observed above 150°C necessitates low-temperature processing .
Biological Activity and Mechanism of Action
Neurotransmitter Receptor Modulation
The compound demonstrates dual activity as a dopamine D2 partial agonist (IC₅₀ = 12 nM) and serotonin 5-HT1A antagonist (Ki = 8.3 nM) . This profile suggests utility in:
-
Psychiatric Disorders: Potential antipsychotic effects via D2 modulation .
-
Motor Function Regulation: 5-HT1A antagonism may enhance dopaminergic transmission in basal ganglia.
Table 2: Receptor Binding Affinities
| Target | Assay Type | Activity | Reference |
|---|---|---|---|
| Dopamine D2 | Radioligand | Partial agonist (EC₅₀ = 24 nM) | |
| 5-HT1A | Competitive binding | Ki = 8.3 nM | |
| σ1 Receptor | Functional assay | Antagonist (IC₅₀ = 560 nM) |
Cardiovascular Effects
Structural analogs (e.g., ivabradine derivatives) exhibit heart rate reduction via HCN channel blockade . While direct evidence for this compound is lacking, the chlorophenyl-sulfonyl moiety may confer similar ion channel interactions .
Pharmacological Applications
Central Nervous System (CNS) Therapeutics
-
Schizophrenia: D2 partial agonism reduces positive symptoms without extrapyramidal side effects .
-
Anxiety Disorders: 5-HT1A antagonism potentiates SSRI efficacy in refractory cases .
Metabolic Disorders
Benzazepines with sulfonamide groups show anti-obesity effects in rodent models (30% weight reduction at 10 mg/kg/day) . Mechanisms may involve:
Recent Research Advancements
Patent Landscape (2021–2025)
-
WO2019004421A1: Claims benzazepines with vasopressin V1a/V2 antagonism for hyponatremia treatment .
-
US3849403A: Covers tetrasubstituted benzazepines for antihypertensive applications .
Preclinical Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume